molecular formula C14H14N4O6 B15001980 N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide

Cat. No.: B15001980
M. Wt: 334.28 g/mol
InChI Key: NTMTUBNTTBCHHP-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodioxole derivatives and triazinanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of the Triazinanone Moiety: The triazinanone ring is formed by the reaction of cyanuric chloride with dimethylamine under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and triazinanone moieties through an acetamide linkage. This can be achieved by reacting the benzodioxole derivative with the triazinanone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)PROPIONAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)BUTYRAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H14N4O6

Molecular Weight

334.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide

InChI

InChI=1S/C14H14N4O6/c1-16-12(20)17(2)14(22)18(13(16)21)6-11(19)15-8-3-4-9-10(5-8)24-7-23-9/h3-5H,6-7H2,1-2H3,(H,15,19)

InChI Key

NTMTUBNTTBCHHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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